3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid
Description
3-[(5E)-5-[(4-Methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinedione (TZD) derivative characterized by a 1,3-thiazolidine-2,4-dione core substituted with a propanoic acid group at the 3-position and a 4-methylbenzylidene moiety at the 5-position. The exocyclic double bond adopts the E-configuration, which influences its spatial arrangement and biological interactions. Its synthesis typically involves Knoevenagel condensation of 2,4-thiazolidinedione with 4-methylbenzaldehyde, followed by alkylation with 3-chloropropanoic acid under basic conditions .
Properties
IUPAC Name |
3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-9-2-4-10(5-3-9)8-11-13(18)15(14(19)20-11)7-6-12(16)17/h2-5,8H,6-7H2,1H3,(H,16,17)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKRYSMTCKSEOB-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 4-methylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Nucleophilic Additions at the α,β-Unsaturated Ketone
The conjugated double bond undergoes Michael additions and hydroarylation:
For hydroarylation, the electrophilic dication intermediate (generated via double protonation in TfOH) reacts with arenes like benzene or anisole .
Esterification and Amidation of the Carboxylic Acid
The propanoic acid group undergoes derivatization:
Ester derivatives are intermediates for further functionalization, while amides are explored for bioactivity .
Cyclization Reactions
The thiazolidinone ring facilitates cyclization under acidic or basic conditions:
Cyclization products are studied for antimicrobial and immunomodulatory properties .
Redox Reactions
The α,β-unsaturated ketone and thiazolidinone moieties participate in redox processes:
| Reaction | Conditions | Outcome |
|---|---|---|
| Reduction (C=C Bond) | H₂, Pd/C | Saturated thiazolidinone derivatives |
| Oxidation (Thiazolidinone Sulfur) | mCPBA | Sulfoxide or sulfone formation |
Reduction of the double bond diminishes electrophilicity, while sulfur oxidation alters ring electronics .
Structural Modifications and Biological Relevance
Derivatives of this compound exhibit:
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Antimicrobial Activity : Thiazolidinone analogs inhibit bacterial type III secretion systems (T3SS) in E. coli .
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Immunomodulation : Structural analogs (e.g., pidotimod derivatives) enhance salivary immunoglobulin A production.
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COX-II Inhibition : Related oxadiazole-thiazolidinone hybrids show anti-inflammatory activity via COX-II binding .
Key structure-activity relationship (SAR) findings:
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The (4-methylphenyl) group enhances lipophilicity and target binding.
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The propanoic acid chain is critical for solubility and interactions with polar residues .
Analytical Data
Spectroscopic Characteristics :
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IR : Strong bands at 1720 cm⁻¹ (C=O, thiazolidinone) and 1680 cm⁻¹ (C=O, carboxylic acid) .
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¹H NMR : δ 7.2–7.4 ppm (aromatic H), δ 6.8 ppm (vinyl H), δ 3.2 ppm (propanoic acid CH₂) .
Thermal Stability : Decomposes above 240°C, as observed via TGA .
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of thiazolidine derivatives and their evaluation against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
2. Anticancer Properties
Thiazolidine compounds have been investigated for their anticancer activities. The structure of 3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid allows for interactions with cancer cell pathways. For instance, derivatives of thiazolidines have shown the ability to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Thiazolidine derivatives have been reported to modulate inflammatory pathways, potentially serving as lead compounds for the development of new anti-inflammatory drugs .
Material Science
1. Non-linear Optical Materials
The unique electronic properties of thiazolidine derivatives make them suitable candidates for non-linear optical (NLO) applications. Studies on structural modifications of thiazolidines have shown enhanced first hyperpolarizability values, indicating their utility in the development of NLO materials . These materials are crucial for applications in telecommunications and laser technologies.
2. Drug Delivery Systems
The chemical structure of this compound can be utilized in drug delivery systems due to its capacity to form stable complexes with various therapeutic agents. This property can enhance the solubility and bioavailability of poorly soluble drugs, improving therapeutic outcomes .
Agricultural Chemistry
1. Pesticidal Activity
Recent investigations into the pesticidal properties of thiazolidine derivatives have shown promising results. The compound's structure allows it to interact with biological systems in pests, potentially leading to effective pest control strategies without harming beneficial organisms .
2. Plant Growth Regulators
Thiazolidine compounds are being studied for their role as plant growth regulators. They may influence plant growth by modulating hormonal pathways or enhancing nutrient uptake, which could lead to increased crop yields and improved agricultural productivity .
Case Study 1: Antimicrobial Evaluation
A comprehensive study was conducted on several thiazolidine derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 12.5 µg/mL to 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that modifications to the thiazolidine core could enhance cytotoxicity against breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, with IC50 values indicating significant potency compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Key Observations:
Polar substituents like pyridinyl () or benzyloxy () improve target engagement via hydrogen bonding or π-stacking interactions. Methoxy groups () modulate electronic properties but may reduce metabolic stability due to oxidative demethylation.
Stereochemical Impact :
- The E-configuration in the target compound likely favors a planar arrangement, optimizing binding to hydrophobic pockets in enzymes like PPARγ or PTP1B .
- Z-isomers (e.g., ) exhibit reduced activity due to steric hindrance or altered geometry .
Biological Activity Trends: Compounds with bulkier arylidene groups (e.g., naphthyl in ) show improved potency but may suffer from solubility issues .
Physicochemical Properties
Challenges and Opportunities
- Target Compound: Limited in vivo data available; further studies needed to validate antidiabetic efficacy.
- Opportunities : Hybrid derivatives (e.g., combining 4-methylphenyl with pyridine, as in ) could balance lipophilicity and solubility .
Biological Activity
3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects. This article explores the biological activity of this compound through various studies and data.
- Molecular Formula : C20H18N2O3S
- Molecular Weight : 366.44 g/mol
- CAS Number : 431070-60-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, leading to significant pharmacological effects. The thiazolidinone core structure is known to exhibit various modes of action, including:
- Inhibition of Enzymatic Activity : Thiazolidinones can inhibit enzymes involved in inflammatory pathways.
- Antioxidant Activity : They may reduce oxidative stress by scavenging free radicals.
- Interaction with Cellular Pathways : They can modulate signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that thiazolidinone derivatives exhibit promising anticancer properties. A study involving similar compounds demonstrated that they could induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
Anti-inflammatory Effects
Thiazolidinones have been shown to reduce inflammation in various models. For instance, compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophages . This suggests that this compound may possess similar anti-inflammatory properties.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Studies on related thiazolidinones have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with bacterial metabolism.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer potential of a thiazolidinone derivative in vitro against human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating significant cytotoxicity compared to the control group . Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and activated apoptotic pathways.
Case Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by carrageenan in rats, administration of a thiazolidinone derivative resulted in a significant reduction in paw edema compared to untreated controls. The compound decreased levels of inflammatory markers such as COX-2 and iNOS in tissue samples .
Data Tables
Q & A
Q. What are the established synthetic routes for preparing 3-[(5E)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid?
The compound is typically synthesized via condensation reactions. A general method involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, followed by the addition of a substituted benzaldehyde (e.g., 4-methylbenzaldehyde). The reaction mixture is purified by recrystallization from DMF-ethanol . Optimization of molar ratios (e.g., 1:1:2:3 for thiosemicarbazide, chloroacetic acid, sodium acetate, and aldehyde) and reaction time (2–3 hours) is critical for yield improvement.
Q. How is structural confirmation achieved for this compound?
Structural confirmation requires a combination of spectral techniques:
- NMR : Analysis of characteristic peaks (e.g., thiazolidinone carbonyl at ~170 ppm in NMR, methylidene proton signals in NMR).
- IR : Identification of C=O (1680–1720 cm) and C=S (1200–1250 cm) stretches.
- Chromatography : HPLC or TLC to confirm purity (>95%) and retention time matching reference standards .
Q. What purification methods are recommended for isolating the compound?
Recrystallization using DMF-acetic acid or DMF-ethanol mixtures is standard. For impurities with similar polarity, column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) may be employed. Melting point analysis (e.g., 220–225°C) further validates purity .
Q. How do substituents on the phenyl ring affect synthesis efficiency?
Electron-donating groups (e.g., -OCH) on the benzaldehyde enhance reaction rates due to increased nucleophilicity of the methylidene intermediate. Conversely, electron-withdrawing groups (e.g., -NO) require extended reflux times (4–5 hours) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and energetics for condensation reactions. The ICReDD approach integrates these computations with experimental screening to narrow optimal conditions (e.g., solvent polarity, temperature) . For example, solvation free energy calculations in DMF vs. acetic acid can rationalize recrystallization efficiency.
Q. What strategies resolve contradictions in bioactivity data from different assays?
Contradictions often arise from assay-specific parameters (e.g., cell line sensitivity, solvent interference). A standardized protocol includes:
- Dose-response normalization : IC values adjusted for solvent effects (e.g., DMSO < 0.1% v/v).
- Orthogonal assays : Combine enzymatic inhibition (e.g., COX-2) with cell viability (MTT assay) to distinguish direct target engagement from cytotoxicity .
Q. How is X-ray crystallography applied to validate the compound’s structure?
Single-crystal X-ray diffraction confirms the (E)-configuration of the methylidene group and planarity of the thiazolidinone ring. Data refinement (e.g., SHELXL-97) provides bond length/angle precision (±0.01 Å, ±0.1°). Crystallization in ethanol/water (7:3) yields monoclinic crystals (space group P2/c) .
Q. What mechanistic insights explain its potential antimicrobial activity?
Molecular docking studies (e.g., AutoDock Vina) suggest inhibition of bacterial DNA gyrase (targeting ATP-binding pocket, ΔG = -9.2 kcal/mol). Comparative analysis with similar thiazolidinones (e.g., 5-[(4-hydroxyphenyl)methylidene] derivatives) identifies the 4-methyl group as critical for hydrophobic interactions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
